

Lenapenem Time-Kill Assay: Application Notes and Protocols for Evaluating Bactericidal Activity

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Compound of Interest

Compound Name: *Lenapenem*

Cat. No.: *B1667348*

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These application notes provide a comprehensive overview and detailed protocols for conducting time-kill assays to evaluate the bactericidal activity of **lenapenem**, a broad-spectrum carbapenem antibiotic.

Introduction

Lenapenem is a carbapenem antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.^[1] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis. **Lenapenem** binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death. Time-kill assays are a crucial in vitro pharmacodynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time. This information is vital for understanding the efficacy of new antibiotics and for informing dosing regimens in preclinical and clinical development.

Principle of the Time-Kill Assay

The time-kill assay exposes a standardized bacterial inoculum to a constant concentration of an antimicrobial agent in a liquid medium. At specified time intervals, aliquots of the culture are

removed, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). The change in bacterial count over time, compared to a growth control without the antibiotic, provides a quantitative measure of the antimicrobial agent's bactericidal or bacteriostatic effect. A bactericidal effect is generally defined as a ≥ 3 -log₁₀ (99.9%) reduction in the initial bacterial inoculum.

Data Presentation

The following table summarizes the in vitro activity of **lenapenem** (formerly known as L-627) against various clinically relevant bacterial species, as determined by the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC₉₀). This data is essential for selecting appropriate **lenapenem** concentrations for time-kill assays.

Bacterial Species	Lenapenem (L-627) MIC ₉₀ (µg/mL)
Enterobacteriaceae	0.03 - 4
Pseudomonas aeruginosa	2
Staphylococcus aureus	1
Streptococcus pneumoniae	≤2.0
Haemophilus influenzae	≤2.0
Moraxella catarrhalis	≤2.0
Bacteroides fragilis	2.0
Neisseria gonorrhoeae	0.06
Neisseria meningitidis	0.06
Group A Streptococci	0.015

Experimental Protocols

This section provides a detailed protocol for performing a **lenapenem** time-kill assay, adhering to the general principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline M26-A, "Methods for Determining Bactericidal Activity of Antimicrobial Agents".

Materials

- **Lenapenem** analytical powder
- Appropriate solvent for **lenapenem** (e.g., sterile water, specific buffer recommended by the manufacturer)
- Test bacterial strains (e.g., clinical isolates or reference strains like *Pseudomonas aeruginosa* ATCC 27853, *Escherichia coli* ATCC 25922, *Staphylococcus aureus* ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Tryptic Soy Agar (TSA) or other suitable agar medium
- Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
- Sterile culture tubes or flasks
- Incubator (35 ± 2 °C)
- Shaking incubator (optional, but recommended for aeration)
- Spectrophotometer or McFarland turbidity standards
- Micropipettes and sterile tips
- Vortex mixer
- Spiral plater or manual plating supplies (spread plates)
- Colony counter

Protocol

1. Preparation of Bacterial Inoculum:

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

- Inoculate the colonies into a tube containing 5 mL of CAMHB.
- Incubate the broth culture at 35 ± 2 °C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm).
- Dilute the standardized bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5×10^5 CFU/mL in the test tubes.

2. Preparation of **Lenapenem** Concentrations:

- Prepare a stock solution of **lenapenem** at a high concentration (e.g., 10 mg/mL) in the appropriate sterile solvent.
- Perform serial dilutions of the stock solution in CAMHB to achieve the desired final test concentrations. The concentrations should typically be multiples of the MIC of the test organism (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).

3. Time-Kill Assay Procedure:

- Set up a series of sterile culture tubes or flasks for each test condition:
 - Growth control (bacterial inoculum in CAMHB without antibiotic)
 - Test concentrations of **lenapenem** (bacterial inoculum in CAMHB with the respective **lenapenem** concentrations)
- The final volume in each tube should be consistent (e.g., 10 mL or 20 mL).
- Incubate all tubes at 35 ± 2 °C. If using a shaking incubator, set it to a speed that ensures adequate aeration (e.g., 150-200 rpm).
- At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube. The 0-hour sample should be taken immediately after inoculation.
- Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. The range of dilutions will depend on the expected bacterial count.

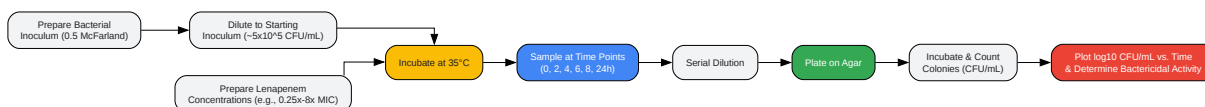
- Plate 100 µL of the appropriate dilutions onto TSA plates. For accurate counting, aim for plates with 30-300 colonies. The use of a spiral plater can simplify this step.
- Incubate the plates at 35 ± 2 °C for 18-24 hours, or until colonies are clearly visible.

4. Data Analysis:

- Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.
 - $\text{CFU/mL} = (\text{Number of colonies} \times \text{Dilution factor}) / \text{Volume plated (mL)}$
- Plot the log₁₀ CFU/mL versus time (in hours) for each **lenapenem** concentration and the growth control.
- Determine the change in log₁₀ CFU/mL from the initial inoculum (time 0). A ≥ 3 -log₁₀ reduction is indicative of bactericidal activity.

Visualizations

Lenapenem Time-Kill Assay Workflow



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Caption: Workflow of the **lenapenem** time-kill assay.

Mechanism of Action of Lenapenemdot

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References

- 1. In vitro activity of L-627, a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
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